![molecular formula C11H14F3N5 B11751437 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751437.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic compound characterized by the presence of two pyrazole rings, each substituted with fluorinated alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials are often pyrazole derivatives, which undergo alkylation with fluorinated alkyl halides under basic conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated alkyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazole rings.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The fluorinated alkyl groups may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of both difluoromethyl and fluoroethyl groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14F3N5 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c12-3-6-18-9(1-4-16-18)7-15-8-10-2-5-17-19(10)11(13)14/h1-2,4-5,11,15H,3,6-8H2 |
InChI Key |
NLHDJCUFXWUUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCF)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


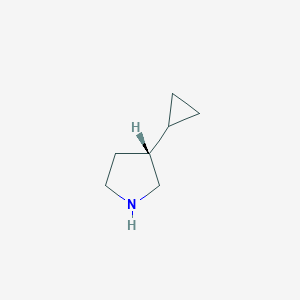
![11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11751370.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
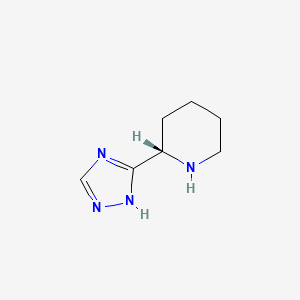
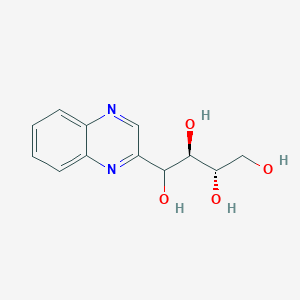
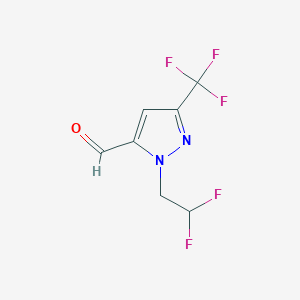
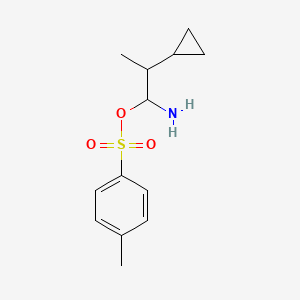
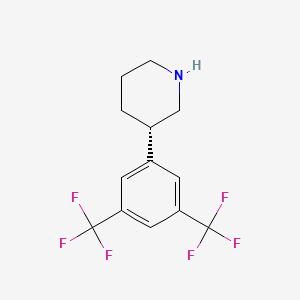
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11751427.png)
![2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11751429.png)
![(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B11751431.png)
![[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol](/img/structure/B11751439.png)
![1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B11751445.png)
